6-氟-吡嗪-2-腈

描述

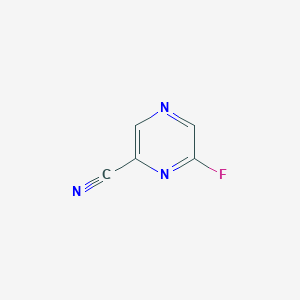

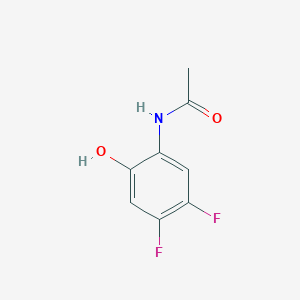

6-Fluoro-pyrazine-2-carbonitrile is a heterocyclic compound with a unique chemical structure. It appears as a pale yellow solid and is used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 6-Fluoro-pyrazine-2-carbonitrile has been described in several studies. One method involves a four-step process, including amidation, nitrification, reduction, and fluorination, with an overall yield of about 8% . Another approach uses 3-aminopyrazine-2-carboxylic acid as a starting material .Molecular Structure Analysis

The molecular formula of 6-Fluoro-pyrazine-2-carbonitrile is C5H2FN3 . The structure includes a pyrazine ring, which is a six-membered aromatic structure bearing two nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 6-Fluoro-pyrazine-2-carbonitrile are not detailed in the search results, it’s known that pyrazine derivatives exhibit interesting reactivity profiles .Physical And Chemical Properties Analysis

6-Fluoro-pyrazine-2-carbonitrile has a molecular weight of 123.09 g/mol . It is a pale yellow solid .科学研究应用

杂环化合物的合成

6-氟-吡嗪-2-腈是合成各种杂环化合物的关键中间体。例如,它已被用于简便合成 6-氨基-2H, 4H-吡喃[2,3-c]吡唑-5-腈,这是通过一锅四组分环缩合过程实现的。这种方法在较短的反应时间内提供了高产率,并避免使用有毒催化剂和溶剂 (Bhosle 等人,2016)。

在磁性簇合成中的作用

6-氟-吡嗪-2-腈参与了具有有趣磁性的 Cu6 簇的合成。该合成通过溶剂热反应发生,其中该化合物充当形成簇涉及的配体的先驱。所得的 Cu6 簇表现出显着的分子内反铁磁相互作用 (Wu 等人,2013)。

在荧光研究中的应用

该化合物还已在荧光研究中找到应用。例如,使用 6-氟-吡嗪-2-腈合成的基于吡嗪的配体对 AP 位点 DNA 双链中的胸腺嘧啶显示出高选择性。这种特异性在单核苷酸多态性 (SNP) 分型中具有潜在应用,并且在遗传研究和诊断中可能很有价值 (Zhao 等人,2008)。

抗真菌和抗菌特性

6-氟-吡嗪-2-腈的一些衍生物已被研究其抗真菌和抗菌活性。这些特性使它们成为开发新型抗菌剂的潜在候选物 (El-Emary,2006)。

在药物开发中的用途

源自 6-氟-吡嗪-2-腈的化合物在具有潜在抗真菌、抗分枝杆菌和抗肺癌活性的药物开发中显示出前景。这些应用突出了该化合物在药物研究和开发中的重要作用 (Hammam 等人,2005)。

作用机制

Target of Action

6-Fluoro-pyrazine-2-carbonitrile is a key intermediate in the synthesis of Favipiravir , an antiviral drug. Favipiravir primarily targets viral RNA-dependent RNA polymerase (RdRp) . RdRp plays a crucial role in the replication of RNA viruses, making it a significant target for antiviral drugs.

Mode of Action

As a prodrug, Favipiravir undergoes biotransformation within the body to exert its antiviral effects . It inhibits the RdRp enzyme, thereby disrupting the replication process of the virus .

Biochemical Pathways

The inhibition of RdRp by Favipiravir disrupts the viral replication process, affecting the life cycle of the virus . This disruption prevents the virus from multiplying within the host cells, thereby limiting the spread of the infection.

Result of Action

The result of Favipiravir’s action is the inhibition of viral replication, which limits the spread of the virus within the host . This can lead to a reduction in the severity and duration of viral infections.

安全和危害

While specific safety and hazard information for 6-Fluoro-pyrazine-2-carbonitrile is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

6-fluoropyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCWXWVPLCJMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-pyrazine-2-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B3131687.png)

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide](/img/structure/B3131699.png)

![N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B3131712.png)

![N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine](/img/structure/B3131714.png)